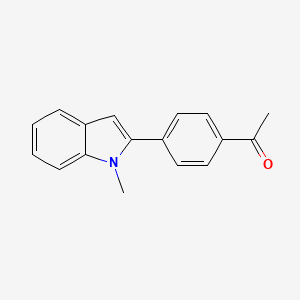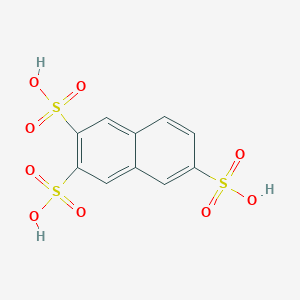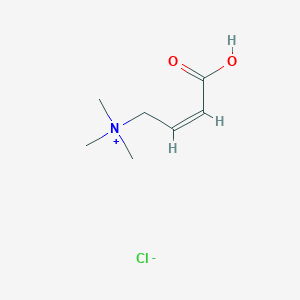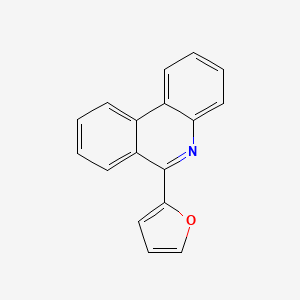
1-(4-(1-Methyl-1H-indol-2-yl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-Methyl-1H-indol-2-yl)phenyl)ethan-1-one is a compound that belongs to the family of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole moiety, which is known for its biological and pharmacological activities .
Preparation Methods
The synthesis of 1-(4-(1-Methyl-1H-indol-2-yl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-(1-Methyl-1H-indol-2-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(1-Methyl-1H-indol-2-yl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Industry: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(1-Methyl-1H-indol-2-yl)phenyl)ethan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-(1-Methyl-1H-indol-2-yl)phenyl)ethan-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-[4-(1-methylindol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H15NO/c1-12(19)13-7-9-14(10-8-13)17-11-15-5-3-4-6-16(15)18(17)2/h3-11H,1-2H3 |
InChI Key |
MYCSGLXULMGGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14116179.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B14116196.png)

![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)


![[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14116232.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)

